- Solution-state doping-assisted molecular ordering and enhanced thermoelectric properties of an amorphous polymer, International Journal of Energy Research, 2021, 45(15), 21540-21551
Cas no 920504-00-3 ((4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane))
920504-00-3 structure
Product Name:(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)
N.o CAS:920504-00-3
MF:C31H54S2Sn2
MW:728.310465335846
MDL:MFCD27923077
CID:1090217
PubChem ID:44203213
Update Time:2025-09-28
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) Propriedades químicas e físicas
Nomes e Identificadores
-
- (4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)
- 4,4-bis(2-ethylhexyl)-4H-cyclopenta-[2,1-b:3,4-b']dithiophene
- 1,1′-[4,4-Bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane] (ACI)
- 4,4-Bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-4H-cyclopenta-[2,1-b
- 3,4-b′]dithiophene
- 4,4-Bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-4H-cyclopenta[2,1-b:3,4-b]dithiophene
- 4,4-Bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene
- 4,4-Bis-(2-ethylhexyl)-2,6-bis-trimethylstannyl-4H-cyclopenta[2,1-b
- [4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']bisthiene-2,6-diyl]bis(trimethylstannane)
- 4,4-bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-4h-cyclopenta-[2,1-b:3,4-b']dithiophene
- [7,7-BIS(2-ETHYLHEXYL)-10-(TRIMETHYLSTANNYL)-3,11-DITHIATRICYCLO[6.3.0.0(2),?]UNDECA-1(8),2(6),4,9-TETRAEN-4-YL]TRIMETHYLSTANNANE
- DTXSID10657887
- ZXOMLXYQGDCJAQ-UHFFFAOYSA-N
- [7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane
- SCHEMBL1172918
- 920504-00-3
- (4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)
- 4,4-Bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene
- F75852
-
- MDL: MFCD27923077
- Inchi: 1S/C25H36S2.6CH3.2Sn/c1-5-9-11-19(7-3)17-25(18-20(8-4)12-10-6-2)21-13-15-26-23(21)24-22(25)14-16-27-24;;;;;;;;/h13-14,19-20H,5-12,17-18H2,1-4H3;6*1H3;;
- Chave InChI: ZXOMLXYQGDCJAQ-UHFFFAOYSA-N
- SMILES: S1C([Sn](C)(C)C)=CC2=C1C1=C(C2(CC(CCCC)CC)CC(CCCC)CC)C=C([Sn](C)(C)C)S1
Propriedades Computadas
- Massa Exacta: 736.21800
- Massa monoisotópica: 730.17110g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 0
- Contagem de Átomos Pesados: 35
- Contagem de Ligações Rotativas: 12
- Complexidade: 595
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 2
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 56.5Ų
Propriedades Experimentais
- PSA: 0.00000
- LogP: 11.73080
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169005744-1g |
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |
920504-00-3 | 95% | 1g |
$1115.88 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B958286-100mg |
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |
920504-00-3 | 95% | 100mg |
¥406.80 | 2022-10-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B958286-250mg |
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |
920504-00-3 | 95% | 250mg |
¥697.50 | 2022-10-10 | |
| eNovation Chemicals LLC | D282058-1g |
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |
920504-00-3 | 97% | 1g |
$510 | 2024-05-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1686562-100mg |
DTC26-2Sn |
920504-00-3 | 98% | 100mg |
¥554.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1686562-1g |
DTC26-2Sn |
920504-00-3 | 98% | 1g |
¥2857.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1686562-250mg |
DTC26-2Sn |
920504-00-3 | 98% | 250mg |
¥1020.00 | 2024-04-25 | |
| A2B Chem LLC | AX50488-100mg |
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |
920504-00-3 | 95% | 100mg |
$80.00 | 2024-07-18 | |
| A2B Chem LLC | AX50488-250mg |
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |
920504-00-3 | 95% | 250mg |
$125.00 | 2024-07-18 | |
| Crysdot LLC | CD11014233-1g |
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |
920504-00-3 | 95+% | 1g |
$1353 | 2024-07-19 |
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C; -78 °C → rt; 3 h, rt
1.2 Solvents: Tetrahydrofuran ; overnight, rt
1.2 Solvents: Tetrahydrofuran ; overnight, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C; -78 °C → rt; 1 h, rt
1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, rt
1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, rt
Referência
- Synthesis, characterization and photovoltaic properties of poly(cyclopentadithiophene-alt-isoindigo), Polymer Chemistry, 2013, 4(20), 5351-5360
Método de produção 3
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C; -78 °C → rt; 1 h, rt
1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, rt
1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, rt
Referência
- Synthesis and side chain effect on optoelectronic properties of isoindigo-based low band gap polymers, PMSE Preprints, 2012, ,
Método de produção 4
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; -78 °C; 40 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 40 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 40 min, -78 °C
Referência
- Manufacture of high-purity fused polycyclic aromatic compounds, conjugated polymers manufactured from them, photoelectric converters using conjugated polymers, solar cells, and solar cell modules, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C; -78 °C → rt; 2 h, rt; rt → -78 °C
1.2 -78 °C; -78 °C → rt; overnight, rt
1.2 -78 °C; -78 °C → rt; overnight, rt
Referência
- Langmuir and Langmuir-Blodgett films of low-bandgap polymers, Polymer International, 2018, 67(8), 1028-1034
Método de produção 6
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Diethyl ether ; -78 °C; 1 h, -78 °C
1.2 -78 °C → rt; overnight, rt
1.2 -78 °C → rt; overnight, rt
Referência
- D-A polymers for fluorescence/photoacoustic imaging and characterization of their photothermal properties, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2019, 7(42), 6576-6584
Método de produção 7
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C; 3 h, -78 °C → rt; 1 h, rt; rt → -78 °C
1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; 20 h, rt
1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; 20 h, rt
Referência
- Panchromatic Conjugated Polymers Containing Alternating Donor/Acceptor Units for Photovoltaic Applications, Macromolecules (Washington, 2007, 40(6), 1981-1986
Método de produção 8
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; rt; rt → -78 °C; 30 min, -78 °C; -78 °C; 30 min, -78 °C; -78 °C → rt; 2 h, rt
1.2 rt → -78 °C; -78 °C; 30 min, -78 °C; -78 °C → rt; > 2 h, rt
1.2 rt → -78 °C; -78 °C; 30 min, -78 °C; -78 °C → rt; > 2 h, rt
Referência
- Dioxidephenanthrothiadiazole polymer as an electroluminescent material for LED and photovoltaic device, Korea, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; overnight, rt
1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; overnight, rt
Referência
- Synthesis and photovoltaic properties of new near infrared absorption polymers based on C and N-bridged dithiophene and diketopyrrolopyrrole units, Journal of Materials Science: Materials in Electronics, 2013, 24(8), 3029-3035
Método de produção 10
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; -78 °C; 40 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 40 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 40 min, -78 °C
Referência
- Method for producing conjugated polymers, photoelectric conversion elements, solar cells, and solar cell modules thereof, World Intellectual Property Organization, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; -78 °C → rt; 2 h, rt; rt → -78 °C
1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Water ; rt
Referência
- Compounds containing electron rich and electron deficient regions and their use in organic electronic applications, World Intellectual Property Organization, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Pentane , Tetrahydrofuran ; 15 min, -78 °C; 1 h, -78 °C; 3 h, rt
1.2 Solvents: Pentane ; 5 min, -78 °C; 1 h, -78 °C; -78 °C → rt; overnight, rt
1.2 Solvents: Pentane ; 5 min, -78 °C; 1 h, -78 °C; -78 °C → rt; overnight, rt
Referência
- A regioregular conjugated polymers which exhibit selected optical/or electrical properties, United States, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Diethyl ether ; -78 °C; 1 h, -78 °C
1.2 -78 °C → rt; overnight, rt
1.2 -78 °C → rt; overnight, rt
Referência
- Method for regulating and controlling short-wave near infrared fluorescence of D-A type conjugated polymer, China, , ,
Método de produção 14
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C; 1 h, -78 °C
1.2 17 h, rt
1.2 17 h, rt
Referência
- Benzobis(thiadiazole)-based alternating copolymer and an organic electronic device and an organic thin-film transistor thereof, United States, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C; 2 h, -78 °C → rt; rt; rt → -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; 17 h, rt
1.3 Reagents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; 17 h, rt
1.3 Reagents: Water ; rt
Referência
- Photovoltaic Performance of Polymers Based on Dithienylthienopyrazines Bearing Thermocleavable Benzoate Esters, Macromolecules (Washington, 2010, 43(3), 1253-1260
Método de produção 16
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C
Referência
- Side-Chain Engineering of Nonfullerene Acceptors for Near-Infrared Organic Photodetectors and Photovoltaics, ACS Energy Letters, 2019, 4(6), 1401-1409
Método de produção 17
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C
1.2 -78 °C → rt; 1 h, rt
1.3 Solvents: Water ; rt
1.2 -78 °C → rt; 1 h, rt
1.3 Solvents: Water ; rt
Referência
- Bisthienocyclopentadiene-fluorinated quinoxaline conjugated polymer, China, , ,
Método de produção 18
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; overnight, rt
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; overnight, rt
1.3 Reagents: Water
Referência
- Semi-transparent low-donor content organic solar cells employing cyclopentadithiophene-based conjugated molecules, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2018, 6(39), 10532-10537
Método de produção 19
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C; -78 °C → rt; 3 h, rt; rt → -78 °C
1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; 16 h, rt
1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; 16 h, rt
Referência
- Synthesis and Photovoltaic Properties of Cyclopentadithiophene-Based Low-Bandgap Copolymers That Contain Electron-Withdrawing Thiazole Derivatives, Chemistry - A European Journal, 2010, 16(12), 3743-3752
Método de produção 20
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C; -78 °C → rt; 3 h, rt; rt → -78 °C
1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; 16 h, rt
1.3 Reagents: Water ; rt
1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; 16 h, rt
1.3 Reagents: Water ; rt
Referência
- Synthesis and characterization of cyclopentadithiophene-based low bandgap copolymers containing electron-deficient benzoselenadiazole derivatives for photovoltaic devices, Journal of Polymer Science, 2010, 48(6), 1423-1432
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) Raw materials
- Trimethyltin chloride
- 4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene
- Tetramethylstannane
- 2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) Preparation Products
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:920504-00-3)(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)
Número da Ordem:A933932
Estado das existências:in Stock
Quantidade:1g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 15:12
Preço ($):279.0
E- mail:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
(CAS:920504-00-3)2,6-Bis(triMethyltin)-4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene
Número da Ordem:sfd22828
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:39
Preço ($):discuss personally
E- mail:sales2@senfeida.com
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) Literatura Relacionada
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
920504-00-3 ((4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)) Produtos relacionados
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:920504-00-3)(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)
Pureza:99%
Quantidade:1g
Preço ($):279.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:920504-00-3)2,6-Bis(triMethyltin)-4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito